molecular formula C6H5ClN4 B12467521 6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B12467521
M. Wt: 168.58 g/mol
InChI Key: HCBKXHZWJWDQME-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 6th position and an amine group at the 3rd position of the pyrazole ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often involve heating the mixture in the presence of a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amine group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11)

InChI Key

HCBKXHZWJWDQME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NN=C2N)Cl

Origin of Product

United States

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